molecular formula C15H12N2OS B2360630 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole CAS No. 1421261-84-8

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole

Cat. No.: B2360630
CAS No.: 1421261-84-8
M. Wt: 268.33
InChI Key: WTOGFSFJHGXFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole” is a type of heterocyclic compound. It contains a thiazole ring, which is a ring structure consisting of two carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole ring is attached to a 2-hydroxyphenyl group and a 2-pyridyl group . This compound is part of a class of compounds known as 2-aminothiazoles, which are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, often involves the reaction of cysteamine and cysteine with carboxylic acids and its derivatives . Another common method for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . A series of 4-(2-N-butyl-4-chloro-5-hydroxymethyl-imidazol-1-yl-methyl-biphenyl-2 carboxylic acid-(substitutedphenyl-thiazole)-amides was prepared by the conversion of the carboxylic acid derivative into its acid chloride followed by acylation with many 2-aminothiazoles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring attached to a 2-hydroxyphenyl group and a 2-pyridyl group . The empirical formula of this compound is C14H10N2OS, and its molecular weight is 254.31 .

Scientific Research Applications

Fluorescence Enhancement

Research conducted by Kammel et al. (2016) on substituted 2-aryl-4-hydroxy-5-(2′-hydroxyphenyl)-1,3-thiazoles, a category which includes 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole, demonstrates that these compounds significantly enhance fluorescence quantum yields. This enhancement is attributed to the formation of an intramolecular hydrogen bond, particularly when electron-withdrawing substituents are introduced. These properties suggest potential applications in areas such as fluorescence-based sensors and imaging techniques (Kammel et al., 2016).

Anticancer Activity

Sonar et al. (2020) synthesized a series of thiazole compounds, which included derivatives similar to this compound. These compounds demonstrated significant anticancer activity against breast cancer cells. The specific structural features of these thiazole derivatives, such as electron-donating and electron-withdrawing groups, play a crucial role in their anticancer efficacy (Sonar et al., 2020).

Central Nervous System Penetrability

A study by Rosen et al. (1990) on a structurally related thiazole compound indicated its effectiveness in penetrating the blood-brain barrier. This finding implies that this compound could potentially be researched further for applications involving central nervous system therapies, considering its structural similarity (Rosen et al., 1990).

Corrosion Inhibition

Research by Chaitra et al. (2016) on thiazole-based pyridine derivatives highlighted their use as corrosion inhibitors for mild steel. This study suggests the potential application of this compound in the field of corrosion prevention, especially in acidic environments (Chaitra et al., 2016).

Thiazole Biosynthesis in Eukaryotes

Godoi et al. (2006) detailed the structure of THI1, a protein involved in thiazole biosynthesis in plants. Understanding the structure and function of such enzymes can provide insights into the biosynthesis and potential modifications of thiazole compounds like this compound in eukaryotic systems (Godoi et al., 2006).

Properties

IUPAC Name

2-(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-14(11-6-2-3-8-13(11)18)17-15(19-10)12-7-4-5-9-16-12/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOGFSFJHGXFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=N2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.